N-[4-[(1-amino-2-chloroethylidene)amino]-1-(1H-benzimidazol-2-yl)butyl]-4-phenylbenzamide
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Overview
Description
BB-Cl-Amidine is a chemical compound known for its role as a pan inhibitor of peptidyl arginine deiminasesThis compound is a proteolysis-resistant derivative of Cl-amidine and has been shown to irreversibly inhibit peptidyl arginine deiminases 1 through 4 .
Preparation Methods
BB-Cl-Amidine can be synthesized through a multi-step process involving the reaction of specific chemical precursors under controlled conditions. The synthetic route typically involves the following steps:
Formation of the benzimidazole ring: This step involves the reaction of o-phenylenediamine with a suitable carboxylic acid derivative to form the benzimidazole ring.
Introduction of the chlorinated amidine group: The chlorinated amidine group is introduced through a reaction involving a chlorinated amine and an appropriate aldehyde or ketone.
Coupling with biphenyl carboxylic acid: The final step involves coupling the benzimidazole derivative with biphenyl carboxylic acid to form BB-Cl-Amidine
Industrial production methods for BB-Cl-Amidine are not widely documented, but they would likely involve scaling up the laboratory synthesis process while ensuring the purity and stability of the final product.
Chemical Reactions Analysis
BB-Cl-Amidine undergoes several types of chemical reactions, including:
Inhibition of peptidyl arginine deiminases: BB-Cl-Amidine irreversibly inhibits peptidyl arginine deiminases 1 through 4 by covalently modifying the active site of the enzymes.
Formation of neutrophil extracellular traps: BB-Cl-Amidine inhibits the formation of neutrophil extracellular traps induced by phorbol 12-myristate 13-acetate without altering hydrogen peroxide production.
Reduction of cytokine production: BB-Cl-Amidine reduces the production of interferon-beta and tumor necrosis factor-alpha in bone marrow-derived macrophages.
Common reagents and conditions used in these reactions include phorbol 12-myristate 13-acetate for inducing neutrophil extracellular traps and diABZI STING agonist-1 for inducing cytokine production .
Scientific Research Applications
BB-Cl-Amidine has a wide range of scientific research applications, including:
Autoimmune disease research: BB-Cl-Amidine has been shown to prevent the development of autoimmune diabetes in non-obese diabetic mice by reducing citrullination in the pancreas and modulating immune pathways.
Cancer research: BB-Cl-Amidine has been investigated for its potential to induce endoplasmic reticulum stress and apoptosis in acute myeloid leukemia cells.
Infectious disease research: BB-Cl-Amidine inhibits the production of interferon-beta induced by the DNA virus herpes simplex virus 1 in mouse bone marrow-derived macrophages.
Inflammation research: BB-Cl-Amidine reduces the formation of neutrophil extracellular traps, which are involved in various inflammatory diseases.
Mechanism of Action
BB-Cl-Amidine exerts its effects by irreversibly inhibiting peptidyl arginine deiminases 1 through 4. This inhibition prevents the citrullination of arginine residues in proteins, thereby modulating various cellular processes. The compound has been shown to inhibit the formation of neutrophil extracellular traps and reduce the production of pro-inflammatory cytokines . Additionally, BB-Cl-Amidine induces endoplasmic reticulum stress and apoptosis in certain cancer cells by downregulating glucose-regulated protein 78 and upregulating DNA damage inducible transcript 3 .
Comparison with Similar Compounds
BB-Cl-Amidine is similar to other peptidyl arginine deiminase inhibitors such as Cl-amidine and F-amidine. BB-Cl-Amidine has several unique features:
Increased lipophilicity: BB-Cl-Amidine has significantly increased lipophilicity compared to Cl-amidine, which facilitates cell entry.
Proteolysis resistance: BB-Cl-Amidine is a proteolysis-resistant derivative of Cl-amidine, making it more stable in biological systems.
Enhanced potency: BB-Cl-Amidine exhibits greater potency in inhibiting peptidyl arginine deiminases compared to Cl-amidine and F-amidine.
Similar compounds include:
BB-Cl-Amidine stands out due to its enhanced stability, potency, and ability to modulate various cellular processes, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C26H26ClN5O |
---|---|
Molecular Weight |
460.0 g/mol |
IUPAC Name |
N-[4-[(1-amino-2-chloroethylidene)amino]-1-(1H-benzimidazol-2-yl)butyl]-4-phenylbenzamide |
InChI |
InChI=1S/C26H26ClN5O/c27-17-24(28)29-16-6-11-23(25-30-21-9-4-5-10-22(21)31-25)32-26(33)20-14-12-19(13-15-20)18-7-2-1-3-8-18/h1-5,7-10,12-15,23H,6,11,16-17H2,(H2,28,29)(H,30,31)(H,32,33) |
InChI Key |
YDOAWJHYHGBQFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(CCCN=C(CCl)N)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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